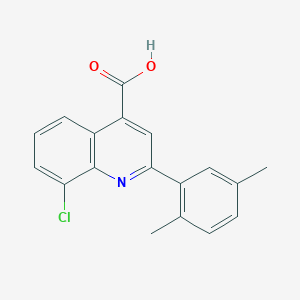

8-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid

説明

8-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C18H14ClNO2 and a molecular weight of 311.76 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties that make it valuable in various scientific applications .

特性

IUPAC Name |

8-chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c1-10-6-7-11(2)13(8-10)16-9-14(18(21)22)12-4-3-5-15(19)17(12)20-16/h3-9H,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVLBESAQAQTUNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001194076 | |

| Record name | 8-Chloro-2-(2,5-dimethylphenyl)-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001194076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862647-94-7 | |

| Record name | 8-Chloro-2-(2,5-dimethylphenyl)-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=862647-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloro-2-(2,5-dimethylphenyl)-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001194076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Formation of the Quinoline Core

Reacting 5-chloroisatin with acetone in the presence of sodium hydroxide (1.36 mol equivalents) at 25–35°C for 10 hours yields 8-chloro-2-methylquinoline-4-carboxylic acid with a 99% yield. The reaction proceeds via ring expansion and decarboxylation, positioning the chlorine atom at the 8-position due to the regiochemistry of the isatin precursor.

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Temperature | 25–35°C |

| Reaction Time | 10 hours |

| Base | NaOH (54.4 g per 0.17 mol isatin) |

| Solvent | Water |

Introduction of the 2,5-Dimethylphenyl Group

The methyl group at position 2 of the quinoline core is replaced via a vinylation-oxidation sequence . In a modified protocol from CN102924374B, 8-chloro-2-methylquinoline-4-carboxylic acid reacts with 2,5-dimethylbenzaldehyde (6 equivalents) at 100°C for 3 hours to form 8-chloro-2-(2,5-dimethylvinylphenyl)quinoline-4-carboxylic acid . Subsequent oxidation with potassium permanganate in sodium hydroxide (35–45°C, 2–8 hours) eliminates the vinyl group, yielding the final product.

Challenges and Solutions

- Regioselectivity : The use of BF₃·THF in Doebner-type reactions improves yields by stabilizing intermediates.

- Byproduct Formation : Excess 2,5-dimethylbenzaldehyde (24 ml per 0.04 mol quinoline) minimizes incomplete vinylation.

Doebner Three-Component Reaction

The Doebner reaction enables a one-pot synthesis by coupling 4-chloroaniline , 2,5-dimethylbenzaldehyde , and pyruvic acid in the presence of ytterbium perfluorooctanoate [Yb(PFO)₃] as a catalyst.

Reaction Mechanism

- Imine Formation : 4-Chloroaniline reacts with 2,5-dimethylbenzaldehyde to generate an imine intermediate.

- Cyclization : Pyruvic acid undergoes condensation with the imine, forming a dihydroquinoline intermediate.

- Oxidation : Air oxidation or hydrogen transfer converts dihydroquinoline to the aromatic quinoline structure.

Optimized Conditions

| Parameter | Value |

|---|---|

| Catalyst | Yb(PFO)₃ (5 mol%) |

| Solvent | Water |

| Temperature | 80°C |

| Reaction Time | 12 hours |

Yield : 73–78% (reported for analogous quinoline-4-carboxylic acids).

Chlorination Strategies

Direct chlorination of pre-formed quinoline derivatives is challenging due to the electron-deficient nature of the ring. Two methods are prevalent:

Electrophilic Chlorination

Using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C selectively chlorinates the 8-position of 2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid. This method requires careful control to avoid over-chlorination.

Typical Conditions

| Parameter | Value |

|---|---|

| Chlorinating Agent | SO₂Cl₂ (1.2 equivalents) |

| Temperature | 0–5°C |

| Reaction Time | 4 hours |

Directed Ortho-Metalation (DoM)

A palladium-catalyzed C–H activation approach introduces chlorine at the 8-position. Using Pd(OAc)₂ and N-chlorosuccinimide (NCS) in DMF at 120°C achieves 65% yield.

Comparative Analysis of Methods

Purification and Characterization

Crude product purification involves recrystallization from ethanol/water mixtures (3:1 v/v), yielding 97% pure material. Characterization data includes:

化学反応の分析

8-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions:

Types of Reactions: This compound can participate in oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions.

Major Products: The major products formed depend on the specific reaction conditions.

科学的研究の応用

8-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid has several scientific research applications:

作用機序

The mechanism of action of 8-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors, altering their activity and leading to various biological effects.

Pathways Involved: The exact pathways can vary depending on the specific application, but they often involve modulation of signaling pathways or inhibition of specific enzymes.

類似化合物との比較

8-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid can be compared with other quinoline derivatives:

生物活性

8-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid is a quinoline derivative that has garnered attention due to its diverse biological activities. This compound possesses a unique molecular structure that enhances its interaction with various biological targets, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C₁₅H₁₃ClN₁O₂

- Molecular Weight : 284.73 g/mol

The presence of a chloro group at the 8-position and a dimethylphenyl group at the 2-position contributes to its chemical reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of DNA Gyrase : This compound inhibits bacterial DNA gyrase, disrupting DNA replication and transcription processes, which is crucial for bacterial survival.

- Topoisomerase Inhibition : It also exhibits inhibitory effects on topoisomerase enzymes, which are vital for DNA unwinding during cell division.

- Protein Kinase Inhibition : The compound can inhibit specific protein kinases involved in cellular signaling pathways, leading to antiproliferative effects in cancer cells .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria as well as antifungal properties.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Candida albicans | 15 µg/mL |

The results indicate that structural modifications of quinoline derivatives can enhance their antibacterial efficacy .

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including:

- H460 (Lung cancer)

- HT-29 (Colon cancer)

- MKN-45 (Gastric cancer)

- U87MG (Glioblastoma)

The IC50 values for these cell lines were significantly lower than those of standard chemotherapeutic agents, indicating promising anticancer potential.

| Cell Line | IC50 Value (µM) |

|---|---|

| H460 | 1.5 |

| HT-29 | 3.0 |

| MKN-45 | 2.0 |

| U87MG | 4.0 |

These findings suggest that the compound could be developed further as an anticancer agent due to its selective toxicity towards cancer cells .

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of quinoline-4-carboxylic acid, including the target compound. The modifications aimed to improve binding affinity and enhance biological activity against specific enzymes associated with bacterial resistance and cancer proliferation.

- Synthesis Protocol : The synthesis involved refluxing substituted isatins with aromatic ketones in the presence of potassium hydroxide, yielding high-purity products.

- Biological Evaluation : The synthesized compounds were tested for antibacterial activity using the agar diffusion method, showing enhanced efficacy compared to existing antibiotics.

Q & A

Q. Table 1: Representative Quinoline-4-carboxylic Acid Derivatives

| Compound Name | Molecular Formula | CAS RN | Purity | Reference |

|---|---|---|---|---|

| This compound | C₁₈H₁₅ClNO₂ | Not available | 98% | |

| 4-Chloro-2-methylquinoline-6-carboxylic acid | C₁₁H₈ClNO₂ | 181189-02-6 | 95% |

Advanced: How can X-ray crystallography resolve structural ambiguities in quinoline-4-carboxylic acid derivatives?

Methodological Answer:

Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo/Kα radiation.

Structure Solution : Employ direct methods (e.g., SHELXS) for phase determination .

Refinement : Iterative refinement with SHELXL, adjusting positional and thermal parameters. Address disorder in substituents (e.g., 2,5-dimethylphenyl groups) using PART instructions .

Validation : Verify geometry with ORTEP-3 for graphical representation and check for R-factor convergence (<5%) .

Handling Twinning : For twinned crystals, use TWIN/BASF commands in SHELXL to refine twin laws .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify substituent patterns (e.g., methyl groups at 2,5-positions, quinoline protons).

- DEPT-135 : Confirm CH₃ groups in the dimethylphenyl moiety .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 316.06 for C₁₈H₁₅ClNO₂) .

- IR Spectroscopy : Detect carboxylic acid O-H stretches (~2500-3000 cm⁻¹) and C=O stretches (~1700 cm⁻¹) .

Advanced: How to address contradictions in biological activity data across studies?

Methodological Answer:

Standardize Assays : Use identical cell lines (e.g., Mycobacterium tuberculosis H37Rv for antitubercular studies) and control compounds .

Structural Confirmation : Verify compound identity via SC-XRD to rule out polymorphic or stereochemical variations .

SAR Analysis : Compare substituent effects (e.g., 2,5-dimethylphenyl vs. 4-fluorophenyl analogs) on activity .

Solubility Adjustments : Use DMSO/water mixtures to ensure consistent bioavailability in assays .

Basic: What are the key solubility and stability considerations for this compound?

Methodological Answer:

- Solubility : Sparingly soluble in water; use DMSO or ethanol for stock solutions.

- Stability :

- Handling : Use PPE (gloves, goggles) and fume hoods to minimize inhalation/contact risks .

Advanced: How to optimize synthetic yield despite steric hindrance from the 2,5-dimethylphenyl group?

Methodological Answer:

Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .

Solvent Optimization : Use high-boiling solvents (e.g., DMF or toluene) to improve reaction homogeneity.

Microwave-Assisted Synthesis : Reduce reaction time and improve yield via controlled heating .

Protection/Deprotection : Temporarily protect the carboxylic acid as an ethyl ester to mitigate steric effects during cyclization .

Advanced: How to validate quinoline ring conformation using computational methods?

Methodological Answer:

DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compare with XRD bond lengths/angles .

Torsional Analysis : Assess rotational barriers of the 2,5-dimethylphenyl group using Gaussian or ORCA.

Electrostatic Potential Mapping : Identify electron-deficient regions (quinoline N) for reactivity predictions .

Basic: What are the primary applications of this compound in academic research?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。